N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
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Description
N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O4S and its molecular weight is 420.46. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (CAS Number: 894030-32-1) is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C24H24FN5O3S |
Molecular Weight | 481.5 g/mol |
Structure | Chemical Structure |
Biological Activity
The biological activity of this compound is primarily linked to its structural components that allow it to interact with various biological targets. Research indicates that derivatives of pyrimidine compounds like this one exhibit a range of pharmacological effects including:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
- Antimicrobial Properties : There is evidence that related compounds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The presence of specific functional groups in the structure enhances this activity .
- Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : Certain modifications in the structure have been linked to neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .
The mechanisms through which N-(4-fluorophenyl)-1-methyl-6-oxo compounds exert their biological effects can vary:
- Inhibition of Enzymes : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX).
- Receptor Interaction : Some compounds exhibit affinity for various receptors, including those involved in neurotransmission and immune responses, thereby modulating physiological processes.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Testing :
- Neuroprotective Studies :
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c1-24-18(27)15(17(26)23-13-6-4-12(20)5-7-13)10-22-19(24)29-11-16(25)21-9-14-3-2-8-28-14/h4-7,10,14H,2-3,8-9,11H2,1H3,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCVKTPJAHVUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2CCCO2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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